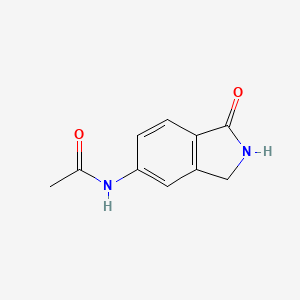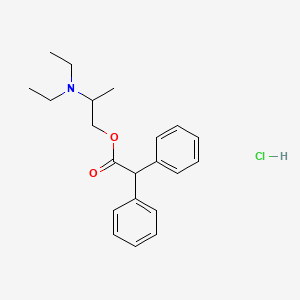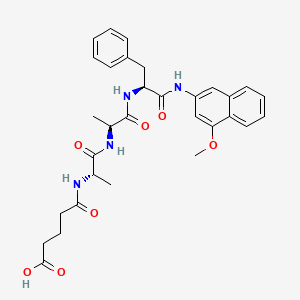
naphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-2-carboxylic acid, also known as 2-naphthoic acid, is an organic compound with the molecular formula C₁₁H₈O₂. It is one of the two isomeric carboxylic acids derived from naphthalene, the other being naphthalene-1-carboxylic acid. This compound is characterized by a naphthalene ring system with a carboxyl group attached to the second carbon atom. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphthalene-2-carboxylic acid can be synthesized through several methods:
Oxidation of Alkylnaphthalenes: This classical method involves the oxidation of alkylnaphthalenes using oxidants such as nitric acid, hydrogen peroxide, or sodium bromate.
Carbonylation of Halogen-Substituted Naphthalenes: This method uses transition metal complexes (e.g., cobalt, rhodium, palladium) as catalysts to facilitate the carbonylation of halogen-substituted naphthalenes.
Carboxylation of Naphthalene: A mixture of naphthalene-1- and naphthalene-2-carboxylic acids can be obtained by carboxylation of naphthalene with carbon dioxide in the presence of a catalytic system such as Ph₃SiCl/AlBr₃.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 2-methylnaphthalene using oxidizing agents like potassium permanganate or chromic acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction of the carboxyl group can yield naphthalene-2-methanol.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed:
Oxidation: Naphthalene-2,6-dicarboxylic acid.
Reduction: Naphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Naphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Naphthalene-2-carboxylic acid can be compared with other similar compounds, such as:
Naphthalene-1-carboxylic acid: Both are isomeric carboxylic acids of naphthalene, but they differ in the position of the carboxyl group.
Naphthalene-2-sulfonic acid: This compound has a sulfonic acid group instead of a carboxyl group at the second position.
Calconcarboxylic acid: An azo dye used as an indicator in complexometric titrations.
This compound stands out due to its unique reactivity and versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H8O2 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)/i1+1,2+1,3+1,4+1,8+1,9+1 |
Clave InChI |
UOBYKYZJUGYBDK-MROVPUMUSA-N |
SMILES isomérico |
C1=C[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C=C1C(=O)O |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one](/img/structure/B13834932.png)
![1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin, tetrahydro-2,2-dimethyl-4,4,6,8,8-pentaphenyl-, (3aS,8aS)-](/img/structure/B13834939.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)









